molecular formula C14H11NO2 B8598141 2-(4-Hydroxyphenyl)-1H-indol-5-ol CAS No. 62613-59-6

2-(4-Hydroxyphenyl)-1H-indol-5-ol

Cat. No.: B8598141
CAS No.: 62613-59-6
M. Wt: 225.24 g/mol
InChI Key: NMEHVJNIHQLFLW-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1H-indol-5-ol (CAS: 91444-54-1) is a substituted indole derivative with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol . Its IUPAC name reflects a hydroxyl group at the 4-position of the phenyl ring and a hydroxyl group at the 5-position of the indole core. The compound is categorized as an impurity in pharmaceutical research, particularly in studies related to estrogen receptors, Alzheimer’s disease, and stress/anxiety .

Properties

CAS No.

62613-59-6

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1H-indol-5-ol

InChI

InChI=1S/C14H11NO2/c16-11-3-1-9(2-4-11)14-8-10-7-12(17)5-6-13(10)15-14/h1-8,15-17H

InChI Key

NMEHVJNIHQLFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)O)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has shown that 2-(4-Hydroxyphenyl)-1H-indol-5-ol derivatives possess significant anticancer properties. A study highlighted the compound's efficacy against various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology. The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:
A recent investigation synthesized several indole derivatives and tested their anticancer activities. Results indicated that compounds similar to this compound exhibited potent growth inhibition in human cancer cell lines, suggesting structural modifications could enhance their effectiveness .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored extensively. In vivo studies demonstrated that it could significantly reduce inflammation markers and alleviate pain associated with inflammatory conditions.

Case Study:
In a study focused on anti-inflammatory agents, derivatives of the compound were evaluated for their analgesic properties. The results showed that certain derivatives not only reduced inflammation but also exhibited low ulcerogenic potential, making them promising candidates for therapeutic use .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study assessed the antimicrobial activity of several indole derivatives against resistant bacterial strains. The results indicated that these compounds demonstrated superior antibacterial potency compared to standard antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study:
In an animal model study, treatment with this compound showed significant improvements in cognitive function and reduced neuroinflammation markers compared to control groups. These findings suggest its potential for developing therapies aimed at neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis; inhibits growth
Anti-inflammatoryReduces inflammation; analgesic
AntimicrobialEffective against resistant strains
NeuroprotectiveImproves cognitive function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selective Estrogen Receptor Modulators (SERMs)

ERA-923
  • Structure : 2-(4-Hydroxyphenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride.
  • Key Features : Addition of a piperidinyl-ethoxy-benzyl group enhances lipophilicity and receptor binding.
  • Physicochemical Properties : Higher molecular weight (>500 g/mol) and extended substituents improve tissue penetration and half-life compared to the base compound .
Bazedoxifene Acetate
  • Structure : 1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol acetate.
  • Key Features : A hexahydroazepine ring and acetate salt enhance solubility (pH-dependent) and metabolic stability .
  • Activity : Third-generation SERM approved for osteoporosis; combines estrogen antagonism in breast tissue with agonism in bone .
  • Molecular Weight : 530.65 g/mol, significantly larger than the target compound, influencing pharmacokinetics .
Pipendoxifene Hydrochloride Hydrate
  • Structure : Piperidine-ethoxy-benzyl substitution at the indole 1-position.
  • Key Features : Chloride salt improves aqueous solubility.
  • Activity : Preclinical SERM candidate with structural similarities to ERA-923 but distinct pharmacokinetics due to the piperidine moiety .

Table 1: SERM Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use
2-(4-Hydroxyphenyl)-1H-indol-5-ol C₁₅H₁₃NO₂ 239.27 3-methyl, 4/5-hydroxyphenyl Research impurity
ERA-923 C₂₉H₃₃ClN₂O₃ 513.04 Piperidinyl-ethoxy-benzyl Tamoxifen-resistant cancer
Bazedoxifene Acetate C₃₂H₃₈N₂O₅ 530.65 Hexahydroazepine, acetate salt Osteoporosis
Pipendoxifene C₂₉H₃₅ClN₂O₄ 523.06 Piperidine-ethoxy-benzyl, HCl salt Preclinical SERM

Neuroactive and Antioxidant Indoles

Bufotenin (4-HO-DMT)
  • Structure: 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol.
  • Key Features: Dimethylaminoethyl chain at indole 3-position; smaller molecular weight (204.27 g/mol) .
  • Activity: Serotonin receptor agonist with hallucinogenic properties; contrasts with the estrogen-targeting profile of this compound .
Triazole-Indole Antioxidant (3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol)
  • Structure : Methoxyphenyl-triazole-ethyl chain at indole 3-position.
  • Key Features : Electron-withdrawing triazole and methoxy groups enhance antioxidant capacity.
  • Activity : Synthesized for ischemia treatment; divergent biological role compared to SERMs .

Table 2: Neuroactive/Antioxidant Indoles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
This compound C₁₅H₁₃NO₂ 239.27 3-methyl, 4/5-hydroxyphenyl Estrogen receptor research
Bufotenin C₁₂H₁₆N₂O 204.27 Dimethylaminoethyl Serotonin agonist
Triazole-Indole C₁₉H₁₈N₄O₂ 334.38 Methoxyphenyl-triazole Antioxidant

Physicochemical and Pharmacokinetic Differences

  • Polar Surface Area (PSA) : this compound has a PSA of 67.09 Ų , lower than Bazedoxifene’s acetate salt (higher solubility at low pH) .
  • pKa: The target compound’s pKa (~10.10) suggests moderate ionization at physiological pH, whereas Bufotenin’s dimethylamino group (pKa ~9.5) enhances blood-brain barrier penetration .
  • Metabolic Stability : Bulkier substituents (e.g., hexahydroazepine in Bazedoxifene) reduce hepatic clearance compared to simpler analogs .

Preparation Methods

Intermediate Formation via Condensation

The synthesis begins with 4-benzyloxyaniline hydrochloride (to protect the phenolic -OH group) and 2-bromo-4'-benzyloxypropiophenone. In ethanol with triethylamine as a base, refluxing at 80°C for 5 hours yields N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone as a crystalline intermediate. This step achieves 81–100% yield, with purity confirmed by XRPD diffraction peaks at 2θ = 6.71, 19.00, and 23.49.

Cyclization and Deprotection

The intermediate undergoes cyclization in a pressure vessel with p-benzyloxyaniline hydrochloride (1:5 molar ratio) in ethanol at 110–120°C under inert atmosphere. After 5 hours, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole forms (75–80% yield). Catalytic hydrogenation (Pd/C, H₂) then removes benzyl groups, yielding the target compound.

Key Parameters:

  • Solvent: Ethanol optimizes solubility and reaction kinetics.

  • Temperature: Elevated temperatures (110–120°C) accelerate cyclization.

  • Purification: Recrystallization from ethyl acetate/ethanol mixtures enhances purity.

Comparative Analysis of Methodologies

Method Yield Complexity Purity Scalability
Bischler Synthesis75–80%Moderate>98%Industrial
Coumarin Transformation60–70%High90–95%Laboratory

Trade-offs:

  • The Bischler method offers higher yields and scalability but requires protective groups.

  • The coumarin route eliminates protection/deprotection steps but demands precise control over coupling reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 6.17 (2H, -NH₂), 7.83 (1H, indole-OH), 12.06 (1H, indole-NH).

  • IR (KBr): 3667 cm⁻¹ (-OH stretch), 3395 cm⁻¹ (indole N-H).

Purity Assessment

XRPD and HPLC ensure >98% purity, critical for pharmacological applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Hydroxyphenyl)-1H-indol-5-ol, and what challenges are associated with its purification?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a PEG-400:DMF solvent system, as demonstrated in analogous indole derivatives . Key challenges include low yields (~30%) due to side reactions and solubility issues during purification. Recrystallization in hot ethyl acetate or silica gel chromatography (70:30 EtOAc:hexanes) is recommended for isolating the pure product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • 1H NMR : Look for characteristic indole proton signals (δ 8.6–6.5 ppm) and hydroxyl groups (broad singlet ~δ 8.6 ppm) .
  • 13C NMR : Aromatic carbons typically appear between δ 100–130 ppm, with hydroxyl-substituted carbons downfield (~δ 155 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1512 for related indoles) .

Q. What solvents and conditions are optimal for studying the compound’s stability in vitro?

  • Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) for solubility. Stability assays should be conducted under inert atmospheres (N2/Ar) to prevent oxidation of the phenolic hydroxyl group, which is prone to degradation .

Advanced Research Questions

Q. How does this compound interact with estrogen receptors, and what experimental models validate its antiestrogenic activity?

  • Methodological Answer : Structural analogs (e.g., ERA-923) bind competitively to estrogen receptor-α (ERα), inhibiting tamoxifen-resistant breast cancer cell proliferation (IC50 ~1–10 µM in MCF-7 cells) . Use ER-positive cell lines with luciferase-based reporter assays to measure transcriptional activity. Xenograft models in nude mice further validate tumor growth inhibition .

Q. What strategies resolve contradictions in reported biological activities of indole derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Employ:

  • Docking simulations (e.g., MOE software) to compare binding poses with ERα .
  • Isothermal titration calorimetry (ITC) to quantify binding affinity differences .
  • Metabolic stability assays in liver microsomes to rule out pharmacokinetic confounders .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s therapeutic potential?

  • Methodological Answer : Systematic modifications include:

  • Phenyl substitution : Replace the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
  • Indole methylation : Introduce methyl groups at the 3-position to improve metabolic stability (e.g., logP reduction from 3.2 to 2.8) .
  • Pharmacophore mapping : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects with activity .

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify byproducts (e.g., dimerized indoles) .
  • X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures of co-crystallized derivatives .

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